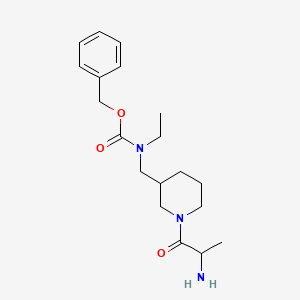
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is a complex organic compound that features a piperidine ring, an aminopropanoyl group, and a benzyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amine group, followed by the formation of the piperidine ring and subsequent functionalization to introduce the benzyl carbamate group.
Protection of the Amine Group: The amine group can be protected using a suitable protecting group such as a carbamate.
Formation of the Piperidine Ring: The piperidine ring can be formed through cyclization reactions involving diamine derivatives and sulfonium salts.
Introduction of the Benzyl Carbamate Group: The benzyl carbamate group can be introduced through transcarbamation reactions using benzyl carbamates and suitable reagents such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmacology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
作用機序
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with cholinesterase receptors, which are involved in neurotransmission . This interaction can inhibit the breakdown of neurotransmitters, leading to increased neurotransmitter levels and enhanced signaling.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and donepezil share the piperidine ring structure and have similar pharmacological activities.
Carbamate Derivatives: Compounds like carbaryl and methomyl are also carbamates but differ in their specific functional groups and applications.
Uniqueness
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is unique due to its combination of a piperidine ring and a benzyl carbamate group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.
特性
分子式 |
C19H29N3O3 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
benzyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C19H29N3O3/c1-3-21(19(24)25-14-16-8-5-4-6-9-16)12-17-10-7-11-22(13-17)18(23)15(2)20/h4-6,8-9,15,17H,3,7,10-14,20H2,1-2H3 |
InChIキー |
FETDHNUSBJNWSG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


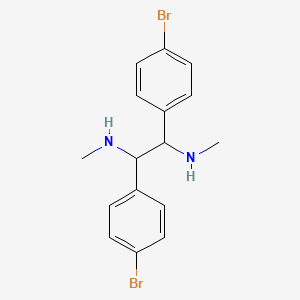
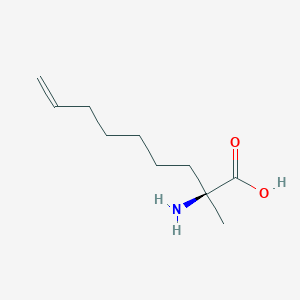
![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14787349.png)
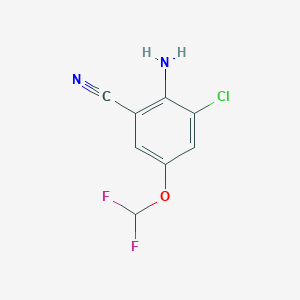
![(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14787357.png)
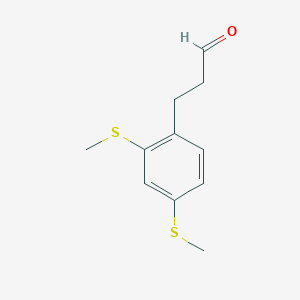
![N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14787363.png)
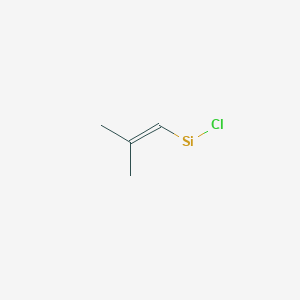
![Carbamic acid, N-[(1R,2R)-2-[(2-bromophenyl)methoxy]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14787367.png)
![2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14787373.png)
![2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B14787393.png)
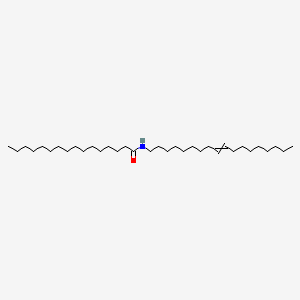
![2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14787412.png)
![(3aS,5aR,5bR,11aR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14787413.png)
